molecular formula C17H17F3N2O4 B2910324 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide CAS No. 2034361-22-1

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide

Cat. No. B2910324
CAS RN: 2034361-22-1
M. Wt: 370.328
InChI Key: OTXBYAHKPMNRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized in 2010 by researchers at Takeda Pharmaceutical Company Limited. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.

Mechanism of Action

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can block the activation and proliferation of B-cells, which are involved in the pathogenesis of various diseases. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been shown to have several biochemical and physiological effects, including inhibiting B-cell proliferation, inducing apoptosis (programmed cell death), and reducing inflammation. In animal models, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been shown to reduce tumor growth and improve survival rates. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has also been shown to have an immunomodulatory effect, which may be beneficial in treating autoimmune disorders.

Advantages and Limitations for Lab Experiments

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is also orally bioavailable, making it easy to administer to animals in preclinical studies. However, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has some limitations, including its relatively short half-life and potential off-target effects on other kinases. These limitations should be considered when designing experiments using 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide.

Future Directions

There are several future directions for research on 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide, including evaluating its efficacy in combination with other drugs, investigating its potential in treating autoimmune disorders, and exploring its role in regulating the immune response to viral infections. Additionally, further studies are needed to understand the long-term safety and efficacy of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide in humans. Overall, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide represents a promising therapeutic agent with potential applications in various diseases.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide involves several steps, including the reaction of 2-nitrobenzaldehyde with 2-(2-methoxyethoxy)ethanol to form 2-(2-methoxyethoxy)benzaldehyde. This intermediate is then reacted with 2-(trifluoromethoxy)benzylamine to form the final product, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide. The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been optimized to improve its yield and purity, making it a reliable compound for scientific research.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide in patients with lymphoma and other hematological malignancies.

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c1-24-8-9-25-15-10-12(6-7-21-15)16(23)22-11-13-4-2-3-5-14(13)26-17(18,19)20/h2-7,10H,8-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBYAHKPMNRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.